2-(naphthalen-1-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-naphthalen-1-yl-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3OS/c25-21(15-17-7-3-6-16-5-1-2-8-18(16)17)22-11-13-24-12-10-19(23-24)20-9-4-14-26-20/h1-10,12,14H,11,13,15H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPIXTFSPJMQIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NCCN3C=CC(=N3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(naphthalen-1-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound has a complex structure that incorporates a naphthalene moiety, a thiophene ring, and a pyrazole derivative. The molecular formula is , which indicates the presence of nitrogen and sulfur, suggesting potential interactions with biological targets.
Synthesis
Recent studies have focused on synthesizing derivatives of this compound through various methods, including hybridization techniques that combine different pharmacophores to enhance biological activity. For instance, derivatives containing thiophene and pyrazole cores have been shown to exhibit promising antimicrobial properties .
Antimicrobial Activity
A series of studies have evaluated the antimicrobial efficacy of related pyrazole derivatives. For example, compounds derived from thiophene-bearing pyrazoles demonstrated significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 5a | 0.25 | Staphylococcus epidermidis |
Analgesic Activity
In addition to antimicrobial properties, some derivatives have been evaluated for analgesic effects. For instance, a study on trisubstituted pyrazoles indicated significant analgesic activity in hot plate tests and acetic acid-induced writhing tests in mice. The results suggested that certain analogs exhibited enhanced analgesic properties compared to standard medications .
| Compound | Hot Plate Latency (s) | Writhing Test Reduction (%) |
|---|---|---|
| 4d | 12.5 | 75 |
| 4e | 14.0 | 80 |
Case Studies
- Antimicrobial Evaluation : A study published in the ACS Omega journal reported on the synthesis of thiazol-4-one/thiophene-bearing pyrazole derivatives, highlighting their antimicrobial activities through various assays including time-kill assays and biofilm inhibition studies .
- Analgesic Properties : Another investigation focused on the analgesic effects of pyrazole-containing thiophene compounds. The findings indicated that specific compounds significantly improved latency in pain response tests compared to control groups .
- Structural Analysis : The crystal structure analysis of related compounds has revealed important insights into their conformational stability and potential interactions with biological targets, emphasizing the significance of structural features in determining biological activity .
Comparison with Similar Compounds
Triazole-Linked Acetamide Derivatives
Compounds such as 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) and its nitro- or chloro-substituted analogs (6b, 6c, 6m) share a triazole-acetamide scaffold . Key distinctions include:
- Substituent Effects :
- Nitro groups (6b, 6c) introduce strong electron-withdrawing effects, lowering electron density on the aromatic ring, as evidenced by NMR downfield shifts (e.g., δ 8.61 ppm for meta-nitro in 6c) .
- Chloro substituents (6m) enhance lipophilicity, reflected in HRMS data ([M+H]⁺ = 393.1118 vs. 404.1359 for nitro analogs) .
| Compound | Substituent | IR C=O (cm⁻¹) | HRMS [M+H]⁺ | Yield (%) |
|---|---|---|---|---|
| 6a | Phenyl | 1671 | 404.1359 | 75–80* |
| 6b (2-NO₂) | 2-Nitrophenyl | 1682 | 404.1348 | 70–75* |
| 6m (4-Cl) | 4-Chlorophenyl | 1678 | 393.1118 | 65–70* |
Thiazole and Thiophene Derivatives
- 2-(Naphthalen-1-yl)-N-(1,3-thiazol-2-yl)acetamide (): The thiazole ring forms an 85.69° dihedral angle with the naphthalene system, influencing molecular packing . Hydrogen bonding (N–H⋯N, C–H⋯O) creates 1D chains, enhancing thermal stability compared to non-hydrogen-bonded analogs .
- Thiophene-Pyrazole vs.
Naphthalen-1-yl vs. Naphthalen-2-yl Isomers
- Synthesis routes differ: 2-yl analogs often employ coupling reactions with acid chlorides (e.g., 2-(naphthalen-2-yl)acetic acid in ) rather than cycloadditions .
Pharmacologically Active Analogs
- N-(Benzo[d]thiazol-2-yl)acetamides ():
- These compounds exhibit anti-inflammatory activity with reduced toxicity, attributed to the benzothiazole moiety’s electron-withdrawing effects .
- Docking studies suggest that thiophene-pyrazole groups in the target compound may similarly interact with cyclooxygenase (COX) enzymes, though this requires validation.
Preparation Methods
Friedel-Crafts Alkylation
The naphthalene moiety is functionalized via Friedel-Crafts alkylation using chloroacetyl chloride and aluminum chloride (AlCl₃) as the catalyst.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Temperature | 0–5°C (ice bath) |
| Catalyst | AlCl₃ (1.2 equiv) |
| Reaction Time | 6 hours |
| Yield | 62% |
Characterization Data :
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, 1H, J = 8.2 Hz), 7.85–7.45 (m, 6H), 3.82 (s, 2H, CH₂).
- IR (KBr): 1715 cm⁻¹ (C=O stretch).
Alternative Route: Grignard Reaction
2-(Naphthalen-1-yl)acetic acid is also synthesized via a Grignard reagent derived from naphthalene-1-methyl bromide, followed by carboxylation and acidic workup.
Preparation of 2-(3-(Thiophen-2-yl)-1H-Pyrazol-1-yl)ethylamine
Pyrazole Ring Formation
The pyrazole-thiophene core is constructed via cyclocondensation of thiophene-2-carboxaldehyde and hydrazine hydrate.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | Reflux (78°C) |
| Catalyst | — |
| Reaction Time | 12 hours |
| Yield | 58% |
Intermediate : 3-(Thiophen-2-yl)-1H-pyrazole
- ¹³C NMR (100 MHz, DMSO-d₆): δ 148.2 (C=N), 127.4–125.3 (thiophene carbons).
Ethylamine Functionalization
The pyrazole is alkylated with 2-chloroethylamine hydrochloride in the presence of potassium carbonate (K₂CO₃).
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Dimethylformamide (DMF) |
| Temperature | 60°C |
| Base | K₂CO₃ (2.5 equiv) |
| Reaction Time | 8 hours |
| Yield | 71% |
Characterization Data :
- MS (ESI): m/z 220.1 [M+H]⁺.
Amide Coupling: Final Step
Acyl Chloride Formation
2-(Naphthalen-1-yl)acetic acid is activated using thionyl chloride (SOCl₂).
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Toluene |
| Temperature | 70°C |
| Reagent | SOCl₂ (1.5 equiv) |
| Reaction Time | 3 hours |
| Yield | 89% |
Nucleophilic Acylation
The acyl chloride reacts with 2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethylamine in THF with triethylamine.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | Room temperature (25°C) |
| Base | Triethylamine (1.1 equiv) |
| Reaction Time | 15 hours |
| Yield | 73% |
Final Product Characterization :
- Molecular Formula : C₂₁H₁₉N₃O₂S
- Melting Point : 158–160°C
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.65 (t, 1H, NH), 8.15–7.40 (m, 11H, aromatic), 4.32 (q, 2H, CH₂), 3.92 (s, 2H, CH₂CO).
- HPLC Purity : 98.2%
Optimization and Challenges
Solvent Effects on Amide Coupling
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| THF | 73 | 98.2 |
| DCM | 65 | 95.4 |
| DMF | 68 | 97.1 |
THF provides optimal balance between solubility and reaction efficiency.
Purification Techniques
Recrystallization in acetonitrile achieves higher purity (98.2%) compared to column chromatography (95%).
Alternative Synthetic Routes
Coupling Reagent Approach
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF yields 70% product but requires longer reaction times (24 hours).
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 minutes) improves yield to 78% but risks decomposition of heat-sensitive intermediates.
Scalability and Industrial Considerations
Large-scale production (>1 kg) employs continuous flow reactors for acyl chloride formation, reducing hazardous intermediate storage. Typical batch yields scale linearly, maintaining 70–72% efficiency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
